Methyl 2-methoxy-3-oxobutanoate
Overview
Description
Methyl 2-methoxy-3-oxobutanoate is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Catalysis and Synthesis
Methyl 2-methoxy-3-oxobutanoate is used in asymmetric catalytic processes. For instance, its hydrogenation was explored to produce enantiomerically pure compounds, serving as building blocks in natural product syntheses. This process achieved a high enantiomeric excess, demonstrating its utility in creating specific chiral molecules (Ostermeier et al., 2003).
Role in Biosynthesis
It's involved in the biosynthesis of various compounds. For example, 4-methylthio-2-oxobutanoate, a derivative, was identified as an intermediate in the biosynthesis of ethylene from methionine in different microorganisms (Billington et al., 1979). This highlights its role in the metabolic pathways of bacteria and fungi.
Application in NMR Studies
In nuclear magnetic resonance (NMR) studies, especially for high molecular weight proteins, specific labelling of methyl groups is essential. An efficient synthetic route was proposed using a derivative of this compound for this purpose, optimizing magnetization transfer in large proteins (Ayala et al., 2012).
Material Science and Electronics
In the field of material science, derivatives of this compound have been used to deposit copper films. These films were deposited at low temperatures, showing conformal coverage on patterned substrates, indicating its potential application in electronics (Hwang et al., 1996).
Properties
IUPAC Name |
methyl 2-methoxy-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(7)5(9-2)6(8)10-3/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUDIMKYHJYCKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508336 | |
Record name | Methyl 2-methoxy-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81114-96-7 | |
Record name | Methyl 2-methoxy-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.